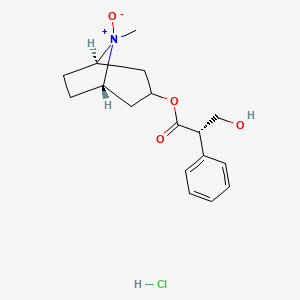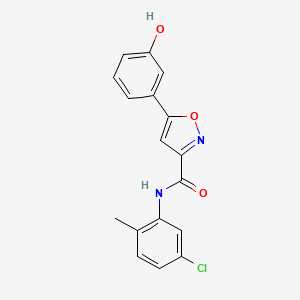![molecular formula C10H14ClN3 B13433184 N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chloropyridine ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine, which is reacted with formaldehyde and methylamine to form N-[(6-chloropyridin-3-yl)methyl]methylamine[][1].
Alkylation: The resulting N-[(6-chloropyridin-3-yl)methyl]methylamine is then subjected to alkylation using ethyl iodide under basic conditions to yield N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide[][1].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-oxides of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of agrochemicals, such as insecticides and herbicides.
作用機序
The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound disrupts normal neural transmission, leading to its biological effects . This mechanism is similar to other neonicotinoid compounds, which are known for their neurotoxic properties .
類似化合物との比較
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]methylamine
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
- 2-chloro-5-(methylaminomethyl)pyridine
Uniqueness
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
分子式 |
C10H14ClN3 |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide |
InChI |
InChI=1S/C10H14ClN3/c1-3-14(8-12-2)7-9-4-5-10(11)13-6-9/h4-6,8H,3,7H2,1-2H3 |
InChIキー |
VIYVORSDSKORDR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CN=C(C=C1)Cl)C=NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
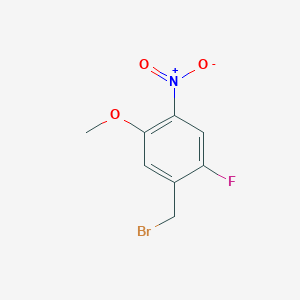
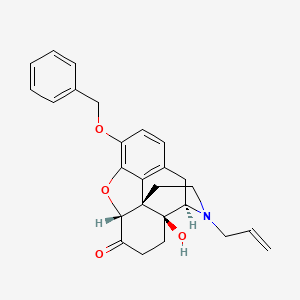
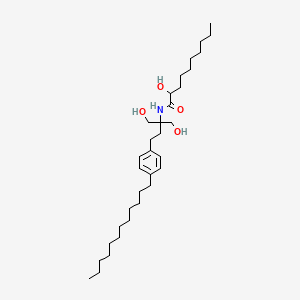
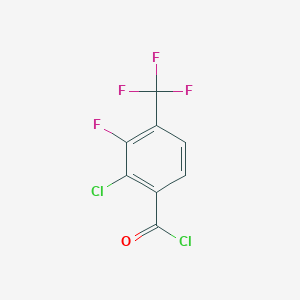
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
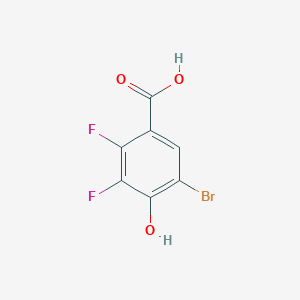

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
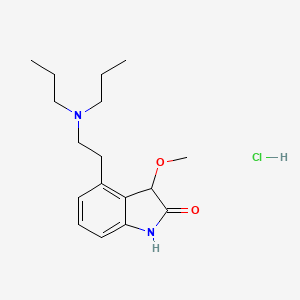
amine](/img/structure/B13433139.png)
